molecular formula C22H25N5O3S B611949 Ziresovir CAS No. 1422500-60-4

Ziresovir

Cat. No.: B611949
CAS No.: 1422500-60-4
M. Wt: 439.5 g/mol
InChI Key: GAAICKUTDBZCMT-UHFFFAOYSA-N
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Description

Ziresovir, also known as RO-0529 or AK0529, is an antiviral drug developed for the treatment of respiratory syncytial virus infections. It acts as a fusion inhibitor, preventing the virus from entering human cells and thereby inhibiting infection. This compound has shown promising results in clinical trials and is currently in phase 3 trials .

Scientific Research Applications

Ziresovir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying fusion inhibitors and their mechanisms.

    Biology: Employed in research on respiratory syncytial virus and its interactions with host cells.

    Medicine: Investigated for its potential to treat respiratory syncytial virus infections in infants, children, and immunocompromised adults.

    Industry: Used in the development of antiviral drugs and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ziresovir involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ziresovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are often tested for enhanced antiviral activity and reduced toxicity .

Mechanism of Action

Ziresovir exerts its effects by binding to the fusion protein of the respiratory syncytial virus. This binding prevents the virus from entering human cells and inhibits the fusion of infected cells, thereby blocking viral replication and spread. The molecular targets involved include the viral fusion protein and host cell receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ziresovir

This compound is unique due to its high potency, selectivity, and oral bioavailability. It has shown significant efficacy in reducing viral load and improving clinical outcomes in patients with respiratory syncytial virus infections. Its ability to prevent cell-to-cell fusion and block viral entry makes it a promising candidate for antiviral therapy .

Properties

IUPAC Name

N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-15-6-7-18-17(10-15)20(24-12-22(23)13-30-14-22)26-21(25-18)27-8-9-31(28,29)19-5-3-2-4-16(19)11-27/h2-7,10H,8-9,11-14,23H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAICKUTDBZCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2NCC3(COC3)N)N4CCS(=O)(=O)C5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028129
Record name Ziresovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422500-60-4
Record name Ziresovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422500604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziresovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ziresovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIRESOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCF42D7AG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of N-{[3-(dib enzylamino)oxetan-3-yl]methyl}-2-(1,1-dioxido-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-6-methylquinazolin-4-amine (1.4 g, 2.26 mmol) in methanol was added palladium hydroxide (20% on carbon, 200 mg). After being stirred at room temperature overnight under a hydrogen atmosphere, the resulting mixture was filtered. The filtrate was concentrated in vacuo. The residue was purified by column chromatography on silica gel to afford 300 mg of the product as off-white foam. MS obsd. (ESI+) [(M+H)+] 440, 1H NMR (400 MHz, CD3OD) δ ppm 7.97 (d, J=7.6 Hz, 1 H), 7.86 (d, J=7.2 Hz, 1 H), 7.69 (s, 1 H), 7.58 (t, J=7.2 Hz, 1 H), 7.44-7.34 (m, 3 H), 5.21 (s, 2 H), 4.66 (d, J=6.4 Hz, 2 H), 4.60 (br.s., 2 H), 4.56 (d, J=6.4 Hz, 2 H), 4.10 (s, 2 H), 3.52 (t, J=5.2 Hz, 2 H), 2.39 (s, 3 H).
Name
N-{[3-(dib enzylamino)oxetan-3-yl]methyl}-2-(1,1-dioxido-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-6-methylquinazolin-4-amine
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

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